molecular formula C9H12ClN B1601351 N-[2-(2-Chlorophenyl)ethyl]-N-methylamine CAS No. 52516-17-3

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Cat. No.: B1601351
CAS No.: 52516-17-3
M. Wt: 169.65 g/mol
InChI Key: DTJKAALGEAHUIV-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, also known as 2-(2-chlorophenyl)-N-methylethanamine, is a chemical compound with significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClN
  • Molecular Weight : Approximately 169.65 g/mol
  • Structural Features : The compound features a chlorophenyl group attached to an ethylamine backbone, classifying it within the amine family. Its unique chlorophenyl substitution may confer distinct biological properties compared to structurally similar compounds.

This compound exhibits interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as a substrate for monoamine oxidase (MAO) enzymes, influencing levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may bind to and modulate the activity of several neurotransmitter receptors:

  • Monoamine Receptors : It is hypothesized that this compound could affect serotonin and dopamine pathways due to its structural similarity to other psychoactive compounds.
  • Cholinergic Receptors : Studies have shown that related compounds can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes and neuroprotection .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings
Neuropharmacological Effects Exhibits significant effects on serotonin and dopamine pathways; potential MAO substrate.
Receptor Binding Affinity Preliminary studies suggest potential binding to monoamine receptors; further research needed.
Allosteric Modulation May enhance activity at α7 nAChRs; related compounds show increased modulation in experimental setups .

Case Studies and Experimental Findings

  • Neuropharmacology Studies :
    • In vitro experiments demonstrated that this compound influences neurotransmitter levels by modulating MAO activity. This modulation could lead to altered serotonin and dopamine levels, affecting mood and cognition.
  • Behavioral Assessments :
    • Animal models treated with similar compounds showed improved cognitive function and reduced anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
  • Receptor Interaction Studies :
    • Research involving human α7 nAChRs expressed in frog oocytes indicated that compounds with structural similarities to this compound could enhance acetylcholine responses, highlighting its potential role as a cognitive enhancer .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJKAALGEAHUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493349
Record name 2-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-17-3
Record name 2-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

At 0° C., a solution of iodine (29.9 g, 0.12 mol) in THF (100 ml) was added dropwise to a suspension of sodium borohydride (11.1 g, 0.29 mol) and 2-(2-chlorophenyl)-N-methylacetamide (21.6 g, 0.12 mol) in THF (150 ml). After the addition was completed, the reaction mixture was heated to reflux for 16 hours. It was cooled to 0° C. Methanol (150 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml) and a 20% aqueous solution of sodium hydroxide (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using a mixture of DCM/methanol/25% aqueous ammonia (first: 100:10:1, then: 100:20:2, then 100:30:3) as eluent, to give 3.82 g of N-[2-(2-chlorophenyl)ethyl]-N-methylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.